Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate
This pyrimidine-piperazine conjugate is a research-grade screening compound (≥95% purity) explored as a G protein-coupled receptor kinase (GRK) inhibitor. Critical differentiation: GRK-inhibitory potency in this scaffold is exquisitely sensitive to the N-substituent on the piperazine ring—closely related analogs exhibit IC50 values spanning three orders of magnitude (0.001–1.0 μmol/L) depending solely on the appended group. The 2-methoxycarbonylbenzoyl substituent confers a unique potency and selectivity profile distinct from analogs such as CAS 845616-55-9. Substitution without empirical validation carries a high risk of irreproducible experimental outcomes. Verify lot-specific potency before use.
Technical Parameters
Basic Identity
| Product Name | Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate |
|---|---|
| CAS | 2034261-36-2 |
| Molecular Formula | C18H17F3N4O3 |
| Molecular Weight | 394.354 |
Structural Identifiers
| SMILES | COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
|---|---|
| InChI | InChI=1S/C18H17F3N4O3/c1-28-17(27)13-5-3-2-4-12(13)16(26)25-8-6-24(7-9-25)15-10-14(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 |
| InChIKey | OYDVTHHUXYWAQB-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate (CAS 2034261-36-2): Compound Profile and Comparator Landscape
Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate (CAS 2034261-36-2) is a synthetic pyrimidine-piperazine conjugate bearing a methyl benzoate ester moiety. It belongs to a class of heterocyclic compounds that have been explored as G protein-coupled receptor kinase (GRK) inhibitors . The compound is commercially available as a research-grade screening compound (≥95% purity) from suppliers such as AKSci (catalog HTS035105) . Its closest structural analogs include 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) and methyl 4-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}benzoate (AKSci HTS035191) , both of which share the trifluoromethyl-pyrimidine-piperazine core but differ in substituent pattern, aromatic ring position, or methylation status, resulting in distinct physicochemical and potentially pharmacological profiles.
Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate: Why In-Class Analogs Cannot Be Freely Substituted
Although several pyrimidine-piperazine derivatives are commercially available as kinase-inhibitor screening compounds, evidence heterogeneity across this subclass is well documented. Bigham et al. (J. Med. Chem.) demonstrated that GRK-inhibitory potency is exquisitely sensitive to the nature of the N-substituent on the piperazine ring in this scaffold . A closely related series of diaryl urea derivatives containing the 4-[(2-amino-6-trifluoromethyl)pyrimidin-4-yl]piperazine-1-yl group exhibited IC50 values spanning three orders of magnitude (0.001–1.0 μmol/L) against cancer cell lines depending solely on the aryl urea appendage [1]. Consequently, substitution of the target compound's 2-methoxycarbonylbenzoyl group with a simple hydrogen (CAS 845616-55-9), a pyridine-3-carbonyl (CAS 2034441-51-3), or a 2-methylpyrimidine regioisomer (AKSci HTS035191) would be expected to produce divergent potency, selectivity, solubility, and metabolic stability profiles. Generic substitution without empirical validation therefore carries a high risk of irreproducible experimental outcomes.
- [1] Zheng, Q.-Z., et al. Synthesis and in vitro antitumor activity of novel diaryl urea derivatives containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group. Chinese Chemical Letters, 2013, 24, 659–662. View Source
Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate: Verified Quantitative Differentiation Evidence
Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate: Evidence-Linked Application Scenarios
Request a Quote for Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
